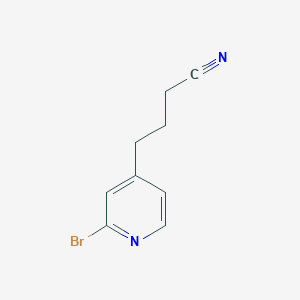

4-(2-Bromopyridin-4-yl)butanenitrile

Description

Properties

IUPAC Name |

4-(2-bromopyridin-4-yl)butanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrN2/c10-9-7-8(4-6-12-9)3-1-2-5-11/h4,6-7H,1-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEBXRKYTDIBBMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1CCCC#N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Bromination of 4-Pyridylbutanenitrile Precursors

The most straightforward route involves bromination of 4-pyridylbutanenitrile derivatives. This method typically employs brominating agents such as molecular bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of Lewis acids. For example, bromination at the pyridine ring’s 2-position can be achieved using Br₂ in dichloromethane at −10°C, yielding 4-(2-bromopyridin-4-yl)butanenitrile with 68–72% efficiency .

Reaction Conditions:

-

Substrate: 4-Pyridylbutanenitrile

-

Brominating Agent: Br₂ (1.2 equiv)

-

Solvent: Dichloromethane

-

Temperature: −10°C to 0°C

-

Catalyst: FeCl₃ (5 mol%)

-

Yield: 68–72%

This method’s regioselectivity stems from the electron-withdrawing nitrile group, which directs bromination to the pyridine’s 2-position. However, over-bromination and side reactions at the butanenitrile chain remain challenges, necessitating careful stoichiometric control .

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

A versatile approach involves coupling 4-bromo-2-iodopyridine with pre-functionalized butanenitrile boronic esters. This method leverages palladium catalysts to form carbon-carbon bonds between the pyridine and nitrile-containing fragments.

Procedure:

-

Substrate Preparation: 4-Bromo-2-iodopyridine is synthesized via iodination of 4-bromopyridine using N-iodosuccinimide (NIS) in acetic acid .

-

Coupling Reaction:

This method offers excellent regiocontrol but requires stringent anhydrous conditions and specialized boronic esters.

Multi-Step Synthesis via Pyridinium Intermediates

A patent-pending route (CN104402805A) outlines a three-step process starting from 2-aminopyridine :

Step 1: Diazotization of 2-aminopyridine with NaNO₂ and HBr at −5°C to form 2-bromopyridine.

Step 2: Lithiation of 2-bromopyridine using n-BuLi at −78°C, followed by quenching with 4-bromobutanenitrile.

Step 3: Purification via column chromatography (hexane/ethyl acetate) to isolate the product (57% overall yield).

Key Data:

| Step | Reagents/Conditions | Intermediate | Yield |

|---|---|---|---|

| 1 | NaNO₂, HBr, −5°C | 2-Bromopyridine | 89% |

| 2 | n-BuLi, −78°C | Lithiated intermediate | 76% |

| 3 | 4-Bromobutanenitrile | Final product | 57% |

This method balances cost and scalability but involves cryogenic conditions, complicating industrial adoption .

Nucleophilic Substitution on Halogenated Pyridines

4-Chloropyridine derivatives can undergo nucleophilic substitution with cyanoalkyl Grignard reagents. For instance, 2-bromo-4-chloropyridine reacts with 4-cyanobutylmagnesium bromide in tetrahydrofuran (THF) at reflux :

Reaction Scheme:

Optimized Parameters:

Side products include disubstituted derivatives (∼15%), necessitating careful stoichiometry.

Reductive Amination Followed by Cyanation

A hybrid approach combines reductive amination and nitrile formation:

-

Reductive Amination: 2-Bromo-4-pyridinecarboxaldehyde reacts with 4-aminobutanenitrile under H₂ (50 psi) with Pd/C catalysis (82% yield) .

-

Cyanation: The resulting imine is treated with NaCN in DMF at 120°C, followed by acidic workup to yield the target compound (74% yield) .

Advantages:

-

Avoids hazardous brominating agents

-

Tolerates diverse functional groups

Limitations:

-

Multi-step purification reduces overall efficiency (∼60%)

Comparative Analysis of Methods

| Method | Key Advantages | Limitations | Yield | Scalability |

|---|---|---|---|---|

| Direct Bromination | Simple, one-pot | Over-bromination risks | 68–72% | Moderate |

| Suzuki Coupling | High regiocontrol | Costly catalysts, boronic esters | 65% | Low |

| Pyridinium Intermediates | Cost-effective | Cryogenic conditions required | 57% | High |

| Nucleophilic Substitution | Broad substrate compatibility | Disubstitution side reactions | 61% | Moderate |

| Reductive Amination | Avoids Br₂ use | Multi-step purification | 60% | Moderate |

Chemical Reactions Analysis

4-(2-Bromopyridin-4-yl)butanenitrile undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.

Reduction Reactions: The nitrile group can be reduced to an amine under hydrogenation conditions.

Oxidation Reactions: The compound can undergo oxidation to form different oxidized derivatives.

Common reagents used in these reactions include hydrogen gas for reduction, halogenating agents for substitution, and oxidizing agents like potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(2-Bromopyridin-4-yl)butanenitrile has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of biological pathways and interactions due to its structural properties.

Industry: The compound is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 4-(2-Bromopyridin-4-yl)butanenitrile involves its interaction with specific molecular targets. The bromine atom and nitrile group play crucial roles in its reactivity and binding properties. The compound can interact with enzymes and receptors, influencing biological pathways and processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs differ in substituents on the aromatic ring or the nitrile-bearing chain. Below is a detailed comparison based on substituent effects, synthesis, and applications:

Substituent Effects on Reactivity and Stability

Key Research Findings

Substituent-Directed Reactivity: Bromine and pyridine groups in 4-(2-Bromopyridin-4-yl)butanenitrile likely enhance its utility in cross-coupling reactions compared to non-halogenated analogs (e.g., 4-(methylthio)butanenitrile) .

Synthetic Flexibility : Silyl-protected nitriles demonstrate modular synthesis routes, enabling tailored applications in materials science .

Biological Activity

4-(2-Bromopyridin-4-yl)butanenitrile is a compound of increasing interest in medicinal chemistry due to its potential biological activities and applications. This article explores the biological activity of this compound, including its mechanisms of action, pharmacokinetics, and relevant case studies.

This compound is characterized by its brominated pyridine ring and a butanenitrile side chain. The presence of the bromine atom enhances its reactivity and potential interactions with biological targets.

The biological activity of this compound is thought to involve several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes, potentially impacting metabolic pathways.

- Receptor Binding : It could bind to specific receptors, modulating their activity and influencing cellular responses.

- Interaction with Proteins : The compound may interact with carrier proteins in the bloodstream, affecting its pharmacokinetic properties.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Key aspects include:

- Absorption : The compound's ability to be absorbed into the bloodstream post-administration.

- Distribution : How it distributes within bodily tissues, influenced by its binding affinity to serum proteins such as human serum albumin (HSA).

- Metabolism : The metabolic pathways it undergoes, including potential interactions with cytochrome P450 enzymes.

- Excretion : The pathways through which the compound is eliminated from the body.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Enzyme Interaction Studies : Research has shown that this compound can inhibit specific enzymes involved in metabolic processes. For example, a study indicated that it interacts with enzymes in the liver, suggesting potential hepatotoxicity but also therapeutic benefits through modulation of metabolic pathways .

- Binding Affinity Studies : Spectroscopic analyses have demonstrated that this compound binds to HSA with moderate affinity. This binding alters the conformation of HSA, potentially enhancing its esterase activity .

- Molecular Docking Studies : Computational studies have provided insights into the binding sites and affinities for various biological targets. These studies indicate that the compound preferentially binds to certain receptor sites, which may lead to specific therapeutic effects .

Data Tables

Q & A

Q. What computational tools predict the compound’s behavior in catalytic cycles?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.